

# Spectroscopic data of 3-Phenoxy-1-propanol (FTIR, Raman, NMR, MS)

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## Compound of Interest

Compound Name: 3-Phenoxy-1-propanol

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## Spectroscopic Profile of 3-Phenoxy-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Phenoxy-1-propanol** (CAS No: 6180-61-6, Molecular Formula: C<sub>9</sub>H<sub>12</sub>O<sub>2</sub>), a compound of interest in various chemical and pharmaceutical research domains. The following sections detail its Fourier-Transform Infrared (FTIR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development and other scientific endeavors.

## Introduction

**3-Phenoxy-1-propanol** is an organic compound featuring a phenoxy group linked to a propanol chain. Its molecular structure gives rise to a unique spectroscopic fingerprint, which is crucial for its unambiguous identification and for studying its interactions in various chemical and biological systems. This guide presents a compilation of its key spectroscopic data in a structured format, supplemented with detailed experimental protocols and logical workflow diagrams.

## Spectroscopic Data

The following tables summarize the key quantitative data obtained from the FTIR, Raman, NMR, and Mass Spectrometric analysis of **3-Phenoxy-1-propanol**.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **3-Phenoxy-1-propanol** is characterized by absorption bands corresponding to its principal functional groups: the hydroxyl (-OH), ether (C-O-C), and aromatic (C=C) moieties.

Table 1: FTIR Spectral Data of **3-Phenoxy-1-propanol**

Wavenumber (cm <sup>-1</sup> )	Assignment	Intensity
~3360	O-H stretch (broad)	Strong
~3060, 3040	C-H stretch (aromatic)	Medium
~2940, 2870	C-H stretch (aliphatic)	Medium
~1600, 1500	C=C stretch (aromatic ring)	Strong
~1240	C-O-C stretch (aryl ether)	Strong
~1050	C-O stretch (primary alcohol)	Strong
~750, 690	C-H out-of-plane bend (aromatic)	Strong

Note: The exact peak positions may vary slightly depending on the experimental conditions.

## Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR, particularly for the non-polar bonds within the molecule.

Table 2: Raman Spectral Data of **3-Phenoxy-1-propanol**

Raman Shift (cm <sup>-1</sup> )	Assignment	Intensity
~3060	C-H stretch (aromatic)	Strong
~2930	C-H stretch (aliphatic)	Strong
~1600	C=C stretch (aromatic ring)	Strong
~1000	Ring breathing mode (aromatic)	Strong
~830	C-O-C symmetric stretch	Medium

Note: The exact peak positions and intensities can be influenced by the excitation wavelength and sample state.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the lack of publicly available experimental NMR data for **3-Phenoxy-1-propanol**, the following tables present predicted <sup>1</sup>H and <sup>13</sup>C NMR data. These predictions are based on established computational models and provide a reliable estimate for spectral interpretation.

Table 3: Predicted <sup>1</sup>H NMR Spectral Data of **3-Phenoxy-1-propanol**

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
~7.30	t	2H	H-3', H-5' (aromatic)
~6.95	d	2H	H-2', H-6' (aromatic)
~6.90	t	1H	H-4' (aromatic)
~4.10	t	2H	H-3 (O-CH <sub>2</sub> )
~3.80	t	2H	H-1 (CH <sub>2</sub> -OH)
~2.05	p	2H	H-2 (-CH <sub>2</sub> -)
~2.50	s (broad)	1H	-OH

Prediction performed in CDCl<sub>3</sub>. Chemical shifts are referenced to TMS (0 ppm). t = triplet, d = doublet, p = pentet, s = singlet.

Table 4: Predicted <sup>13</sup>C NMR Spectral Data of **3-Phenoxy-1-propanol**

Chemical Shift (δ ppm)	Assignment
~158.5	C-1' (aromatic)
~129.5	C-3', C-5' (aromatic)
~121.0	C-4' (aromatic)
~114.5	C-2', C-6' (aromatic)
~67.0	C-3 (O-CH <sub>2</sub> )
~61.0	C-1 (CH <sub>2</sub> -OH)
~32.0	C-2 (-CH <sub>2</sub> -)

Prediction performed in CDCl<sub>3</sub>. Chemical shifts are referenced to TMS (0 ppm).

## Mass Spectrometry (MS)

The mass spectrum of **3-Phenoxy-1-propanol** obtained via Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.

Table 5: Mass Spectrometry Data of **3-Phenoxy-1-propanol**

m/z	Relative Intensity (%)	Proposed Fragment
152	25	[M] <sup>+</sup> (Molecular Ion)
94	100	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol)
77	30	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl)
58	40	[C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup>

Note: Fragmentation patterns can vary with the ionization method and energy.

## Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses presented above.

### FTIR Spectroscopy

- **Sample Preparation:** A drop of neat **3-Phenoxy-1-propanol** liquid was placed between two potassium bromide (KBr) plates to form a thin film.
- **Instrumentation:** A Bruker Tensor 27 FT-IR spectrometer was used for analysis.[\[1\]](#)
- **Data Acquisition:** The spectrum was recorded in the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ) with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum. Multiple scans were averaged to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram was Fourier-transformed to produce the final infrared spectrum.

### Raman Spectroscopy

- **Sample Preparation:** A small amount of neat **3-Phenoxy-1-propanol** was placed in a glass capillary tube.
- **Instrumentation:** A Raman spectrometer equipped with a diode laser excitation source (e.g., 785 nm) and a charge-coupled device (CCD) detector was used.
- **Data Acquisition:** The sample was irradiated with the laser, and the scattered light was collected at a  $90^\circ$  angle. The spectral range was set to cover the fingerprint region ( $200\text{-}3200\text{ cm}^{-1}$ ). An appropriate laser power and exposure time were selected to obtain a good quality spectrum without causing sample degradation.
- **Data Processing:** The raw spectrum was corrected for baseline and cosmic ray artifacts.

### NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-Phenoxy-1-propanol** was dissolved in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 1% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) was used for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR experiments.
- Data Acquisition:
  - $^1\text{H}$  NMR: A standard pulse-acquire sequence was used. Key parameters included a spectral width of ~16 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of at least 5 seconds to ensure quantitative integration.
  - $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence was employed to obtain a spectrum with single lines for each carbon. A wider spectral width (~240 ppm) was used.
- Data Processing: The Free Induction Decays (FIDs) were Fourier-transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

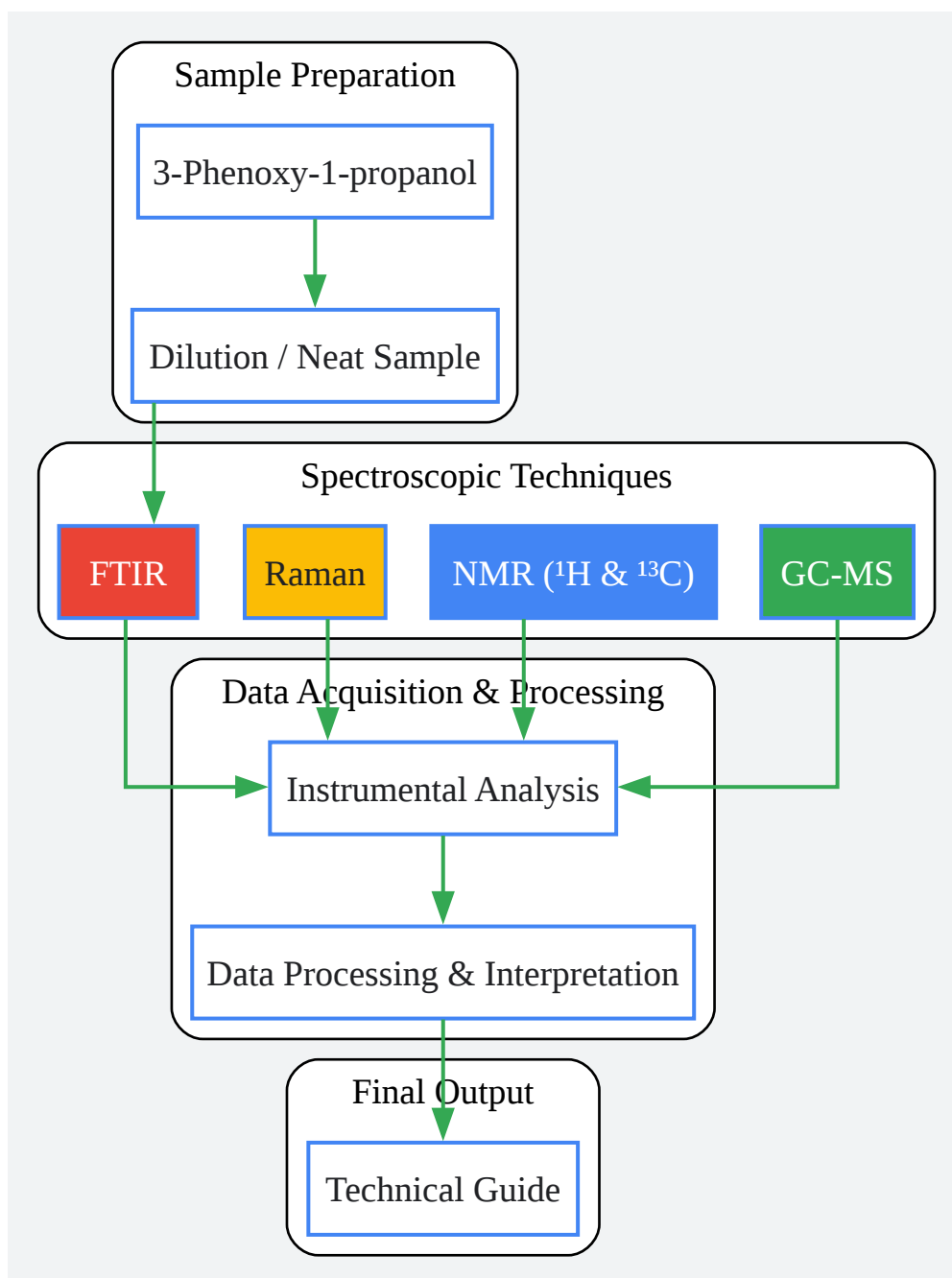
## Mass Spectrometry

- Sample Preparation: A dilute solution of **3-Phenoxy-1-propanol** in a volatile organic solvent (e.g., dichloromethane or methanol) was prepared.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source was used.
- Data Acquisition:
  - GC: A suitable capillary column (e.g., DB-5ms) was used for separation. The oven temperature was programmed to ramp from a low initial temperature to a final temperature to ensure good separation of the analyte from any impurities. Helium was used as the carrier gas.
  - MS: The mass spectrometer was operated in full scan mode over a mass range of  $m/z$  40-400. The ionization energy was typically set to 70 eV.

- **Data Processing:** The resulting total ion chromatogram (TIC) was analyzed to identify the peak corresponding to **3-Phenoxy-1-propanol**. The mass spectrum of this peak was extracted and compared with spectral libraries for confirmation.

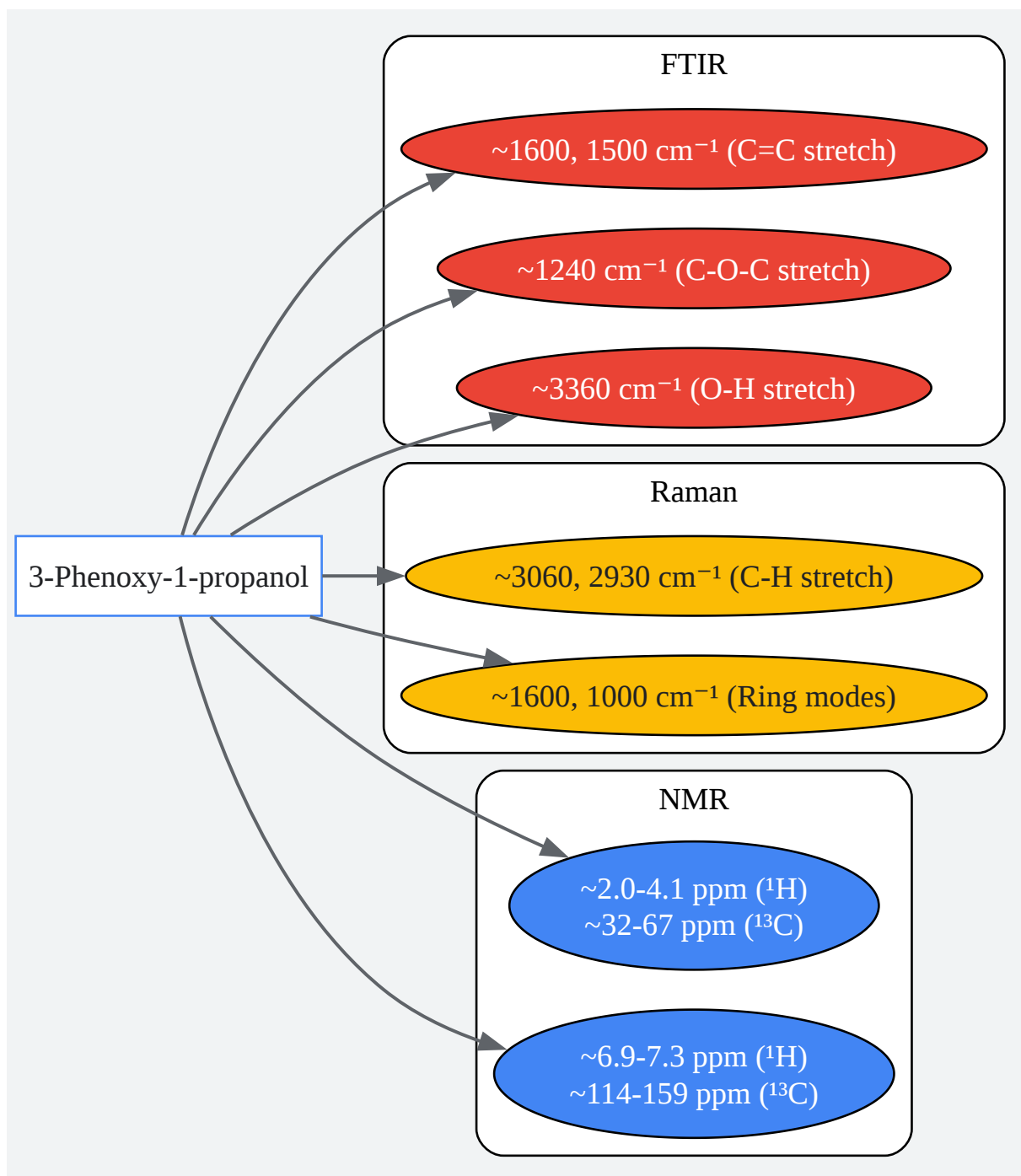
## Visualizations

The following diagrams, generated using the DOT language, illustrate key logical relationships and workflows in the spectroscopic analysis of **3-Phenoxy-1-propanol**.



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Caption: Workflow for the spectroscopic analysis of **3-Phenoxy-1-propanol**.

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Caption: Correlation of functional groups with key spectroscopic signals.



## Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for **3-Phenoxy-1-propanol**. The presented FTIR, Raman, predicted NMR, and MS data, along with the detailed experimental protocols, will be valuable for researchers and scientists in the positive identification and characterization of this compound. The structured presentation of this data is intended to facilitate its use in drug development and other research applications where a thorough understanding of a molecule's physicochemical properties is paramount.

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## References

- 1. 3-Phenoxy 1-propanol | C<sub>9</sub>H<sub>12</sub>O<sub>2</sub> | CID 80319 - PubChem [pubchem.ncbi.nlm.nih.gov]
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